molecular formula C8H8N2S B13686801 2-Isothiocyanato-3,6-dimethylpyridine CAS No. 59181-04-3

2-Isothiocyanato-3,6-dimethylpyridine

Cat. No.: B13686801
CAS No.: 59181-04-3
M. Wt: 164.23 g/mol
InChI Key: UDRFXVYLZSGCER-UHFFFAOYSA-N
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Description

2-Isothiocyanato-3,6-dimethylpyridine (CAS 59181-04-3) is a valuable heterocyclic building block in organic and medicinal chemistry research . While specific biological data for this isomer is limited, pyridyl isothiocyanates as a class are recognized as versatile intermediates for constructing nitrogen- and sulfur-containing heterocycles and are investigated for their potential as hydrogen sulfide (H2S) donors . H2S is an endogenous gasotransmitter with recognized cardioprotective effects against ischemia/reperfusion injury, making H2S-releasing compounds a significant area of therapeutic research . The reactivity of the isothiocyanate group enables efficient coupling with amines to form thiourea derivatives, which are useful scaffolds in drug discovery and catalyst design . The dimethylpyridine scaffold contributes to the compound's stability and influences its steric and electronic properties, making it a useful precursor for developing novel pharmacophores and functional materials . Researchers utilize this compound in the synthesis of more complex structures for various applications. This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59181-04-3

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-isothiocyanato-3,6-dimethylpyridine

InChI

InChI=1S/C8H8N2S/c1-6-3-4-7(2)10-8(6)9-5-11/h3-4H,1-2H3

InChI Key

UDRFXVYLZSGCER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)N=C=S

Origin of Product

United States

Synthetic Methodologies for 2 Isothiocyanato 3,6 Dimethylpyridine

Precursor Synthesis Strategies for 2-Amino-3,6-dimethylpyridine and Related Building Blocks

The cornerstone of synthesizing the target isothiocyanate is the strategic assembly of the 2-amino-3,6-dimethylpyridine core. This involves either building the pyridine (B92270) ring with the desired substituents or functionalizing a pre-existing pyridine scaffold.

Classical methods for pyridine ring synthesis remain fundamental in accessing the basic 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) framework. Two of the most prominent historical methods are the Hantzsch and Chichibabin pyridine syntheses.

Hantzsch Synthesis Overview
Reactants Aldehyde, 2 eq. β-ketoester, Ammonia (B1221849) source
Intermediate 1,4-Dihydropyridine
Final Step Oxidation to Pyridine
Key Feature Builds the pyridine ring

The Chichibabin Pyridine Synthesis , developed by Aleksei Chichibabin in 1924, is another powerful method for creating pyridine rings. tandfonline.com It involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives at elevated temperatures, often over a solid-phase catalyst like alumina (B75360) or silica (B1680970). tandfonline.comnih.gov Industrially, 2,6-lutidine can be produced through the reaction of formaldehyde, acetone, and ammonia. orgsyn.org The mechanism is complex, involving a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in cyclization and aromatization. tandfonline.com

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.commdpi.com These one-pot reactions are well-suited for the construction of highly substituted pyridine rings, including those bearing amino groups.

One common MCR strategy for synthesizing functionalized pyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a thiol in the presence of a catalyst. mdpi.com While this specific example leads to a 2-amino-6-sulfanylpyridine, the underlying principles can be adapted to target other substitution patterns by choosing different starting components. Various catalysts, including bases like piperidine (B6355638) and DABCO, as well as Lewis acids, have been employed to facilitate these transformations. mdpi.com

A notable example from a patent describes a process for preparing 2-amino-alkylpyridines, including 2-amino-3,6-dimethylpyridine, by passing a mixture of ammonia and a diaminotoluene over a γ-aluminum oxide catalyst at high temperatures. google.com This method highlights a gas-phase catalytic approach to constructing the desired aminopyridine structure.

An alternative to building the pyridine ring from acyclic precursors is to functionalize a readily available pyridine derivative, such as 2,6-dimethylpyridine (2,6-lutidine). This approach typically involves electrophilic substitution reactions to introduce the necessary functional groups.

A common strategy is the nitration of 2,6-lutidine. The two methyl groups at the 2- and 6-positions direct electrophilic attack to the 3- and 5-positions of the pyridine ring. Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). The resulting 3-nitro-2,6-dimethylpyridine can then be reduced to the corresponding 2-amino-3,6-dimethylpyridine. Standard reduction conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using metals in acidic media (e.g., Sn/HCl), are effective for converting the nitro group to an amine.

Another derivatization route involves the halogenation of the pyridine ring, followed by a nucleophilic substitution reaction to introduce the amino group. For instance, a bromo- or chloro-substituted dimethylpyridine can be subjected to amination. Modern copper-catalyzed amination reactions provide an efficient means to convert aryl halides to aryl amines using an ammonia source. rsc.org

Isothiocyanate Formation Reactions on the Pyridine Nucleus

Once the precursor 2-amino-3,6-dimethylpyridine is obtained, the final step is the conversion of the primary amino group into the isothiocyanate moiety (-N=C=S).

The reaction of a primary amine with a thiocarbonyl transfer reagent is a direct method for isothiocyanate synthesis.

Thiophosgene (B130339) and its Analogs: The classical reagent for this transformation is thiophosgene (CSCl₂). nih.govresearchgate.netmoltuslab.commoltuslab.com It reacts readily with primary amines, including aminopyridines, to form the corresponding isothiocyanate. nih.gov However, thiophosgene is highly toxic and moisture-sensitive, which has led to the development of safer alternatives. tandfonline.commoltuslab.com

Safer thiocarbonyl transfer reagents include 1,1'-thiocarbonyldiimidazole (TCDI) . wikipedia.orgmoltuslab.comchemicalbook.com TCDI is a stable, crystalline solid that can be prepared from thiophosgene and imidazole. wikipedia.orgmoltuslab.com It reacts with amines to form isothiocyanates under milder conditions and is considered a safer substitute for thiophosgene. wikipedia.orgchemicalbook.com

Reagent Formula State Key Advantage/Disadvantage
Thiophosgene CSCl₂ Reddish Liquid Highly reactive and effective
1,1'-Thiocarbonyldiimidazole C₇H₆N₄S Crystalline Solid Safer, solid alternative to thiophosgene

An increasingly popular and versatile method for preparing isothiocyanates involves the desulfurization of in situ-generated dithiocarbamate (B8719985) salts. nih.gov This two-step, one-pot procedure avoids the use of highly toxic thiocarbonyl reagents.

The general process involves two key steps:

Dithiocarbamate Salt Formation: The starting amine (2-amino-3,6-dimethylpyridine) is treated with carbon disulfide (CS₂) in the presence of a base (such as triethylamine (B128534), DABCO, or sodium hydride) to form an intermediate dithiocarbamate salt. nih.govmdpi.com

Desulfurization: A desulfurizing agent is then added to the reaction mixture, which promotes the elimination of a sulfur equivalent and formation of the isothiocyanate. nih.gov

A variety of desulfurizing agents have been successfully employed for this transformation. mdpi.comnih.gov The choice of reagent can depend on the substrate and desired reaction conditions.

| Common Desulfurizing Agents | | | :--- | | Iron(III) Chloride (FeCl₃) mdpi.com | | Iodine (I₂) tandfonline.com | | Tosyl Chloride (TsCl) tandfonline.comnih.gov | | Ethyl Chloroformate tandfonline.comnih.gov | | Hydrogen Peroxide (H₂O₂) tandfonline.comnih.gov | | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) mdpi.comnih.gov |

For example, a one-pot method has been developed for pyridyl isothiocyanates where the dithiocarbamate salt is generated using CS₂ and DABCO, followed by desulfurization with aqueous iron(III) chloride. mdpi.com This approach is effective even for electron-deficient aminopyridines. mdpi.com Similarly, iodine in the presence of sodium bicarbonate has been shown to be an efficient and green method for converting dithiocarbamate salts to isothiocyanates. tandfonline.com

Strategic Incorporation of the Isothiocyanato Group

The introduction of the isothiocyanato (-N=C=S) functional group onto the 3,6-dimethylpyridine core is a critical transformation, typically proceeding from the corresponding primary amine, 2-amino-3,6-dimethylpyridine. The strategic conversion of this amino group into the isothiocyanato moiety can be accomplished through several established protocols, each with its own set of reagents and conditions.

A prevalent method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. nih.govbeilstein-journals.org The choice of desulfurizing agent is crucial and can influence reaction efficiency and substrate compatibility. nih.gov Alternatives to the highly toxic thiophosgene and its derivatives are now preferred in modern synthesis. rsc.org For instance, the use of reagents like phenyl chlorothionoformate in a two-step approach is effective for heterocyclic amines. researchgate.netchemrxiv.org Another efficient protocol utilizes the bench-stable solid reagent (Me4N)SCF3, which reacts rapidly with primary amines at room temperature, offering operational simplicity and high functional group tolerance. acs.org

The table below summarizes various reagents used for the conversion of primary amines to isothiocyanates, a key step in synthesizing 2-Isothiocyanato-3,6-dimethylpyridine.

Reagent SystemDescriptionKey Advantages
CS₂ / Desulfurizing Agent Two-step or one-pot process where the amine and carbon disulfide form a dithiocarbamate salt, followed by elimination promoted by an agent like cyanuric acid or tosyl chloride. nih.govbeilstein-journals.orgAvoids highly toxic reagents like thiophosgene; often proceeds under mild conditions.
Phenyl Chlorothionoformate Reacts with the amine in the presence of a solid base (e.g., NaOH) to form the isothiocyanate. researchgate.netVersatile for various amines, including electron-deficient and heterocyclic ones. researchgate.net
(Me₄N)SCF₃ A bench-stable, solid thiocarbonyl transfer reagent that provides rapid and efficient conversion. acs.orgHigh speed, operational simplicity, and solid byproducts that can be filtered off. acs.org
Thiophosgene (CSCl₂) A traditional, highly reactive thiocarbonylating agent.Highly effective and reactive.

Advanced Synthetic Techniques and Green Chemistry Approaches

Contemporary organic synthesis increasingly prioritizes the development of advanced techniques that not only enhance reaction efficiency but also adhere to the principles of green chemistry. The synthesis of this compound can benefit significantly from these innovations, which include the use of microwave irradiation to accelerate reactions, the application of catalysts to enable novel transformations, and the adoption of solvent-free or environmentally benign reaction media.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and improved purity in significantly shorter timeframes compared to conventional heating methods. nih.govscilit.com The synthesis of isothiocyanates is particularly amenable to this technology. nih.gov

One effective microwave-assisted protocol involves the thionation of an isocyanide precursor. For example, 2-isocyano-3,6-dimethylpyridine could be converted to the target isothiocyanate using Lawesson's reagent in water under microwave irradiation. tandfonline.com This method is notable for its high efficiency and use of an environmentally friendly solvent. tandfonline.com Another approach is the one-pot, two-step synthesis from the primary amine, 2-amino-3,6-dimethylpyridine. In this procedure, the amine reacts with carbon disulfide and a base, followed by the addition of a desulfurizing agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), with the second step being accelerated by microwave heating. nih.gov This method has been shown to produce a wide range of isothiocyanates in good to excellent yields within minutes. nih.gov

The following table illustrates the typical advantages of microwave-assisted synthesis over conventional heating for the formation of isothiocyanates from isocyanides using Lawesson's reagent, based on analogous reactions. tandfonline.com

EntryMethodTemperature (°C)TimeYield (%)
1Conventional (A)10012 h80
2Microwave (B)10010 min98
3Conventional (A)10010 h75
4Microwave (B)10010 min95

Catalyst-Mediated Transformations in Pyridine and Isothiocyanate Synthesis

Catalysis offers elegant solutions for constructing both the pyridine skeleton and the isothiocyanate functional group with high efficiency and selectivity. For the synthesis of the 3,6-dimethylpyridine core, while traditional methods like the Hantzsch synthesis are effective, modern catalytic approaches involving transition metals can provide alternative routes to functionalized pyridines. mdpi.comnih.gov

More directly relevant to the final functionalization step is the catalytic synthesis of the isothiocyanate group itself. A sustainable approach involves the sulfurization of isocyanides with elemental sulfur, a readily available and inexpensive industrial byproduct. rsc.orgdigitellinc.com This reaction can be catalyzed by amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under mild heating. rsc.org Applying this to the synthesis of the target molecule, 2-isocyano-3,6-dimethylpyridine would be treated with elemental sulfur in the presence of a catalytic amount of DBU. This method avoids toxic reagents and is highly versatile. rsc.orgmdpi.com

The table below highlights catalysts pertinent to the synthesis of pyridines and isothiocyanates.

CatalystTransformationApplication Area
Palladium Complexes Cross-coupling reactions (e.g., Suzuki, Sonogashira).Can be used in tandem catalysis for the synthesis of complex pyridine derivatives. nih.gov
Lewis Acids (e.g., ZnCl₂, TiCl₄) Cycloaddition and multicomponent reactions.Facilitate the one-pot synthesis of highly substituted pyridines under microwave conditions. mdpi.comnih.gov
DBU (Amine Base) Sulfurization of isocyanides.Catalyzes the reaction of isocyanides with elemental sulfur to form isothiocyanates. rsc.org
Molybdenum Complexes Sulfur transfer reactions.Catalyzes the reaction between isocyanides and sulfur, offering an alternative to base catalysis. mdpi.com

Solvent-Free and Environmentally Conscious Methods

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Solvent-free reactions and the use of water as a reaction medium are cornerstones of this philosophy.

A notable green procedure for isothiocyanate synthesis involves the reaction of a primary amine with carbon disulfide in water, using sodium persulfate (Na₂S₂O₈) as an inexpensive and safe desulfurizing agent. rsc.org This method is chemoselective and tolerates a wide variety of functional groups, making it a viable option for the conversion of 2-amino-3,6-dimethylpyridine. rsc.org The reaction proceeds under basic conditions and offers a practical and efficient route to the desired product. rsc.org

Solvent-free conditions can also be achieved, for instance, in the reaction of isocyanates with Lawesson's reagent under microwave irradiation to yield isothiocyanates. tandfonline.com While this requires an isocyanate precursor, it completely eliminates the need for a solvent. Additionally, Friedel-Crafts-type reactions of isothiocyanates with arenes can be performed under solvent-free conditions using a Brønsted superacid like triflic acid, demonstrating the broader applicability of solvent-free techniques in the chemistry of these compounds. rsc.org

This table summarizes some environmentally conscious approaches to isothiocyanate synthesis.

MethodReagents/ConditionsKey Green Aspect
Aqueous Synthesis Amine, CS₂, Na₂S₂O₈, H₂OUtilizes water as the solvent, avoiding volatile organic compounds (VOCs). rsc.org
Solvent-Free Microwave Isocyanate, Lawesson's Reagent, MicrowaveEliminates the need for a reaction solvent, reducing waste. tandfonline.com
Elemental Sulfur Sulfurization Isocyanide, S₈, catalytic DBU, Green Solvents (e.g., Cyrene™)Uses an abundant, low-toxicity sulfur source and can be performed in biodegradable solvents. rsc.org
Solvent-Free Acid Catalysis Isothiocyanate, Arene, Triflic AcidAvoids bulk solvent for specific downstream reactions of isothiocyanates. rsc.org

Chemical Reactivity and Derivatization of 2 Isothiocyanato 3,6 Dimethylpyridine

Reactions Involving the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile functional group known for its susceptibility to attack by nucleophiles at the central carbon atom. This reactivity is the foundation for many of its derivatization strategies.

Nucleophilic Additions Leading to Thioureas and Thiocarbamates

The isothiocyanate functional group acts as a weak electrophile, making the central carbon atom susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the straightforward synthesis of substituted thioureas and thiocarbamates.

Thiourea (B124793) Formation: Primary and secondary amines readily react with aryl isothiocyanates in a nucleophilic addition reaction to yield N,N'-disubstituted or N,N',N'-trisubstituted thioureas. In the case of 2-Isothiocyanato-3,6-dimethylpyridine, the reaction with a generic primary amine (R-NH₂) would proceed as follows:

Reaction scheme showing the formation of a thiourea derivative from this compound and a primary amine.

Thiocarbamate Formation: Similarly, the reaction with alcohols or thiols, typically under basic conditions to generate the more nucleophilic alkoxide or thiolate, leads to the formation of O-alkyl thiocarbamates and S-alkyl dithiocarbamates, respectively.

Recent research has also explored visible-light-mediated photoredox reactions for the addition of α-aminoalkyl radicals to aryl isothiocyanates, resulting in the formation of α-amino thioamides. organic-chemistry.org This method demonstrates a modern approach to forming C-C bonds with the isothiocyanate group under mild conditions. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions on Isothiocyanates
NucleophileReactantProduct ClassGeneral Reaction Conditions
Primary/Secondary AminesAryl IsothiocyanateThioureaTypically occurs readily at room temperature in various solvents.
AlcoholsAryl IsothiocyanateThiocarbamateRequires basic catalyst (e.g., sodium ethoxide) to form alkoxide.
Tertiary Amines (via photoredox)Aryl Isothiocyanateα-Amino ThioamideVisible light, photoredox catalyst (e.g., FIrpic). organic-chemistry.org

Cycloaddition Reactions for Novel Heterocyclic Ring Systems

The cumulative double bonds in the isothiocyanate group allow it to participate in various cycloaddition reactions, providing pathways to complex heterocyclic structures. These reactions are valuable for building molecular complexity in a single step.

One notable example is the reaction of isothiocyanates with the malononitrile (B47326) dimer (2-amino-1,1,3-tricyanopropene). scispace.com Depending on the reaction conditions, this process can lead to either substituted 2-thioxopyridines or 2-imino-2H-thiopyrans. scispace.com The reaction proceeds through a nucleophilic attack of the malononitrile dimer anion on the isothiocyanate carbon, followed by an intramolecular cyclization. The regioselectivity of the cyclization (N vs. S attack) is influenced by the solvent and base used. scispace.com

Table 2: Cycloaddition Pathways for Isothiocyanates
Reaction TypeReactant PartnerResulting HeterocycleReference Example
[4+2] Cycloaddition (formal)Malononitrile Dimer2-Thioxopyridine or 2H-ThiopyranReaction of phenyl isothiocyanate in pyridine (B92270) or ethanol (B145695)/triethylamine (B128534). scispace.com
[3+2] CycloadditionNitrone1,2,4-OxathiazolidineGeneral reaction of 1,3-dipoles with heterocumulenes. researchgate.net

Additionally, isothiocyanates can undergo [3+2] cycloadditions with 1,3-dipolar species like nitrones or azides, and [2+2] cycloadditions with electron-rich olefins, further expanding their synthetic utility in heterocyclic chemistry. researchgate.netcore.ac.uknih.gov

Transformations to Other Sulfur- or Nitrogen-Containing Functionalities

Beyond additions and cycloadditions, the isothiocyanate group can be chemically transformed into other useful functionalities.

Rearrangement to Thiocyanates: In the presence of strong Lewis acids like B(C₆F₅)₃, alkyl-substituted isothiocyanates have been observed to undergo a rearrangement reaction. core.ac.uk This involves the coordination of the Lewis acid to the nitrogen atom, followed by a 1,3-shift of the alkyl group from the nitrogen to the sulfur atom, yielding a thiocyanate-borane adduct. core.ac.uk

Reduction to Thioformamides: Isothiocyanates can be electrochemically reduced to yield thioformamides. wikipedia.org

Conversion to Isocyanides: Desulfurization of isothiocyanates can produce isocyanides, although this transformation often requires specific reagents.

These transformations allow the isothiocyanate group to serve as a synthetic intermediate for accessing a wider array of chemical structures.

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring retains its characteristic basicity and nucleophilicity, enabling reactions such as protonation, alkylation, and oxidation. The presence of methyl groups at the 2- and 6-positions, however, introduces significant steric hindrance that can modulate this reactivity.

Protonation and Brønsted Basicity Studies

The nitrogen atom in 2,6-dimethylpyridine (B142122) (2,6-lutidine) has a pKa of 6.72 for its conjugate acid. wikipedia.org The basicity of this compound is expected to be in a similar range, though slightly modified by the electron-withdrawing nature of the isothiocyanate group.

Studies on the protonation of 2,6-dimethylpyridine using infrared (IR) spectroscopy have shown that it is a sensitive probe for the strength of Brønsted acid sites. rsc.org Upon protonation, characteristic shifts in the vibrational bands of the pyridine ring are observed. Specifically, the ν₈ₐ band shifts to a lower wavenumber, while the ν*(NH) band appears. The precise positions of these bands correlate with the acid strength of the proton source. rsc.org

Table 3: Spectroscopic Changes upon Protonation of 2,6-Dimethylpyridine
Vibrational ModePosition in Neutral SpeciesPosition in Protonated SpeciesCorrelation
ν₈ₐ (ring vibration)~1575 cm⁻¹DecreasesLower wavenumber indicates stronger acidity. rsc.org
ν*(NH) (N-H stretch)N/AAppearsHigher wavenumber indicates stronger acidity. rsc.org

Furthermore, computational studies on related dimethylpyridine derivatives have demonstrated that protonation of the pyridine nitrogen atom significantly increases the positive charge on the hydrogen atoms of the adjacent methyl groups. nih.gov This enhances the C-H acidity of the methyl groups, facilitating their participation in subsequent reactions like condensations. nih.gov

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen is nucleophilic and can react with alkyl halides in an Sₙ2 reaction to form quaternary pyridinium (B92312) salts. However, for this compound, this reaction is expected to be slow due to the significant steric hindrance around the nitrogen atom caused by the substituents at the 2- and 6-positions. wikipedia.org This steric hindrance is a known feature of 2,6-lutidine, which is often used as a non-nucleophilic base in organic synthesis for this reason. wikipedia.org

N-Oxidation: Pyridines can be oxidized to their corresponding N-oxides using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a catalyst. thieme-connect.de The resulting pyridine N-oxide exhibits unique reactivity. The N-O bond introduces a 1,2-dipolar character, making the oxygen atom nucleophilic and activating the pyridine ring for other transformations. thieme-connect.de

Pyridine N-oxides can participate as 1,3-dipoles in [3+2] cycloaddition reactions. For example, pyridine N-oxide reacts with phenyl isocyanate to form an initial cycloadduct, which can then undergo further rearrangements. thieme-connect.de The N-oxide of this compound would be expected to undergo similar cycloaddition reactions, offering a pathway to novel fused heterocyclic systems.

Transformations of the Methyl Substituents

The methyl groups at the 3- and 6-positions of the pyridine ring are not mere spectators; they are active participants in the chemical reactivity of the molecule. These C(sp³)-H bonds can be selectively activated and transformed, providing a powerful tool for derivatization that complements the reactivity of the isothiocyanate group.

The functionalization of the methyl side-chains of this compound can be achieved through several modern synthetic strategies, primarily involving deprotonation to form an intermediate anion or direct C-H bond activation.

Deprotonation-Alkylation: The methyl groups on a pyridine ring can be deprotonated using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or n-butyllithium. The presence of the electron-withdrawing isothiocyanate group would likely increase the acidity of these methyl protons, facilitating the formation of a resonance-stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles to introduce new functional groups and build more complex molecular architectures.

Direct C-H Activation: More advanced methods involve the transition-metal-catalyzed direct activation of the C(sp³)-H bonds. rsc.orgresearchgate.netresearchgate.net Palladium, rhodium, and osmium catalysts have been shown to promote the functionalization of methyl groups on pyridine and quinoline (B57606) systems. rsc.orgresearchgate.netacs.org These reactions can lead to arylation, alkylation, or other modifications under relatively mild conditions, offering high atom economy. For instance, a palladium-catalyzed process could potentially couple the methyl position with aryl halides, providing a direct route to more complex derivatives.

Below is a table of plausible side-chain functionalization reactions based on established chemical principles for related methylpyridine compounds.

Reaction Type Reagents Potential Product Structure Description
Deprotonation-Alkylation1. LDA, THF, -78 °C2. R-X (e.g., CH₃I)2-Isothiocyanato-3-ethyl-6-methylpyridineThe methyl group is deprotonated and the resulting anion is quenched with an alkyl halide to extend the carbon chain.
Aldol (B89426) Addition1. LDA, THF, -78 °C2. R₂C=O (e.g., Acetone)2-(2-Isothiocyanato-6-methylpyridin-3-yl)propan-2-olThe intermediate anion reacts with a ketone to form a tertiary alcohol, adding significant molecular complexity.
C-H ArylationPd(OAc)₂, Ligand, Ar-Br2-Isothiocyanato-3-(arylmethyl)-6-methylpyridineA transition-metal catalyzed cross-coupling reaction directly functionalizes the C-H bond of the methyl group with an aryl group.

This table presents hypothetical reactions for this compound based on known reactivity of analogous structures.

The methyl groups are susceptible to oxidation, providing a pathway to introduce oxygen-containing functional groups such as alcohols, aldehydes, and carboxylic acids. Reduction of these groups, however, is not a typical transformation.

Oxidation Pathways: The oxidation of methyl groups on pyridine rings has been extensively studied, particularly for the parent compound 2,6-dimethylpyridine (2,6-lutidine). wikipedia.org These methods can be applied to this compound, with the caveat that the isothiocyanate group must be stable to the oxidizing conditions.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize both methyl groups to carboxylic acids, yielding Pyridine-2,6-dicarboxylic acid from the 2,6-lutidine core. rsc.org Milder and more selective aerobic oxidation can be achieved using radical catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt or manganese salts, which can convert methylpyridines into the corresponding pyridinecarboxylic acids. researchgate.net

Biocatalytic Oxidation: A highly chemo- and regioselective method involves the use of whole-cell biocatalysts. For example, certain microorganisms can oxidize 2,6-dimethylpyridine with remarkable specificity. rsc.org The oxidation can proceed stepwise, first converting one methyl group to a hydroxymethyl group (6-methyl-2-pyridinemethanol) and subsequently to a carboxylic acid (6-methylpicolinic acid), leaving the other methyl group untouched. rsc.org This enzymatic approach offers a green chemistry alternative to traditional methods, operating under mild aqueous conditions. rsc.orgnih.gov

Reduction Pathways: The reduction of alkyl C-H bonds is energetically unfavorable and not a common synthetic pathway. Under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd or using sodium borohydride (B1222165) with additives), other functional groups in the molecule would be preferentially reduced. The pyridine ring could be hydrogenated to a piperidine (B6355638) ring, or the isothiocyanate group could be reduced to various products, including N-methylamines or formamides, depending on the reducing agent and conditions.

The following table summarizes key oxidative transformations demonstrated on the closely related 2,6-dimethylpyridine scaffold.

Reaction Type Reagent / Catalyst Reactant Key Product(s) Reference
Aerobic OxidationN-hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂3-Methylpyridine3-Pyridinecarboxylic acid researchgate.net
Strong OxidationPotassium permanganate (KMnO₄)2,6-DimethylpyridinePyridine-2,6-dicarboxylic acid rsc.org
Biocatalytic OxidationExophiala dermatitidis cells2,6-Dimethylpyridine6-Methylpicolinic acid
Stepwise BiocatalysisXylene Monooxygenase (XMO) expressing E. coli2,6-Dimethylpyridine6-Methyl-2-pyridinemethanol, 2,6-Bis(hydroxymethyl)pyridine rsc.org

Multi-Component Reactions and Complex Product Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. nih.gov this compound is a prime candidate for use in MCRs due to the high reactivity of the isothiocyanate group.

The electrophilic carbon atom of the isothiocyanate is highly susceptible to attack by nucleophiles. In an MCR setting, this reactivity can be harnessed to construct complex heterocyclic systems in a single step. For example, an MCR could involve the reaction of this compound with an amine and a third component, such as a compound with an activated methylene (B1212753) group or an alkyne, to generate highly substituted thiourea, thiazole, or pyrimidine (B1678525) derivatives. windows.netnih.gov

Furthermore, the reactivity of the methyl groups can be used in a sequential strategy to enable MCRs. As discussed in section 3.3.2, a methyl group can be selectively oxidized to an aldehyde. The resulting 2-isothiocyanato-6-formyl-3-methylpyridine could then serve as a key building block in well-established MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of complex, polyfunctionalized heterocyclic scaffolds.

A plausible MCR involving the isothiocyanate group is outlined below.

Reaction Name Component 1 Component 2 Component 3 Potential Product Class
Thiazole Synthesis (Hypothetical)This compoundPrimary Amine (R-NH₂)α-Haloketone (R'-CO-CH₂-Br)2-(Pyridylamino)-4-substituted-thiazole

This table presents a hypothetical MCR scheme to illustrate the potential of this compound in complex product formation.

Coordination Chemistry and Metal Complex Formation with 2 Isothiocyanato 3,6 Dimethylpyridine

Ligand Design Principles for 2-Isothiocyanato-3,6-dimethylpyridine

The design of metal complexes using this compound is governed by its inherent structural and electronic features. These features dictate its coordination modes and the stability of the resulting metal complexes.

The this compound ligand offers multiple potential coordination sites, primarily through the pyridine (B92270) ring nitrogen and the nitrogen and sulfur atoms of the isothiocyanato group. The ambidentate nature of the isothiocyanate anion (NCS⁻) allows it to coordinate to a metal center in several distinct ways. nih.gov

N-coordination (Isothiocyanato): The ligand can bind to a metal ion through the nitrogen atom of the isothiocyanato group, forming a linear M-N-C arrangement. This is the most common coordination mode for the isothiocyanate group, particularly with first-row transition metals.

S-coordination (Thiocyanato): Coordination can also occur through the sulfur atom, resulting in a bent M-S-C geometry. This mode is less common and is generally favored by softer metal ions.

Bridging Mode (μ-N,S): The isothiocyanato group can act as a bridge between two metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. mdpi.com This bridging capability is crucial for the formation of coordination polymers and supramolecular assemblies. nih.gov

Pyridine N-coordination: The nitrogen atom of the pyridine ring is a primary coordination site, acting as a Lewis base to bind to metal ions.

Consequently, this compound can function as a monodentate ligand, coordinating through either the pyridine nitrogen or the isothiocyanate nitrogen. More complex structures can arise if the isothiocyanate group engages in bridging, linking multiple metal centers coordinated by the pyridine nitrogen.

Table 1: Potential Coordination Modes of this compound
Coordination Site(s)DescriptionResulting Structure
Pyridine NitrogenMonodentate coordination via the heterocyclic nitrogen atom.Simple mononuclear complex
Isothiocyanate NitrogenMonodentate coordination via the terminal nitrogen of the NCS group.Simple mononuclear complex
Isothiocyanate N,SBidentate, bridging coordination between two metal centers.Dinuclear or polynuclear complex

The substituents on the pyridine ring significantly modify the ligand's coordination properties.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can range from simple mononuclear species to intricate supramolecular structures.

Transition metals, particularly those from the d-block, readily form complexes with pyridine-based ligands. The reaction of this compound with transition metal salts such as chlorides, nitrates, or perchlorates would be expected to yield coordination compounds. nih.govmdpi.com For instance, reacting the ligand with Co(II), Ni(II), Cu(II), or Zn(II) salts in solvents like ethanol (B145695) or acetonitrile (B52724) could lead to the formation of complexes with general formulas like [M(L)₂(NCS)₂] or M(L)₄₂, where L represents the this compound ligand. rsc.orgmdpi.com In such complexes, the isothiocyanate group might remain as a counter-ion or coordinate directly to the metal center. nih.gov The steric bulk of the ligand would likely favor tetrahedral or distorted octahedral geometries. rsc.org

Table 2: Hypothetical Transition Metal Complexes and Expected Geometries
Metal IonPotential Complex FormulaExpected Coordination Geometry
Co(II)[Co(L)₂(NCS)₂]Tetrahedral
Ni(II)[Ni(L)₂(NCS)₂]Tetrahedral or Square Planar
Cu(II)[Cu(L)₂(NCS)₂]Distorted Square Planar / Tetrahedral
Zn(II)[Zn(L)₂(NCS)₂]Tetrahedral
Cd(II)[Cd(L)(NCS)₂(μ-NCS)]nOctahedral (in polymeric chain)

L = this compound

The coordination chemistry of lanthanides (f-block elements) and main group elements with this ligand presents different characteristics.

Lanthanide Elements: Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like nitrogen or oxygen over softer donors like sulfur. nih.gov Therefore, in complexes with this compound, lanthanide ions would be expected to bind preferentially to the pyridine nitrogen. The isothiocyanate group would likely act as a counter-ion or coordinate through its nitrogen atom. The formation of heterolanthanide complexes could also be explored, where the ligand's different donor sites might offer selectivity based on ionic radii. nih.gov

Main Group Elements: The interaction with main group elements depends on their specific properties. Lewis acidic p-block elements like tin (Sn) or antimony (Sb) could form complexes, potentially involving coordination to the pyridine nitrogen. The incorporation of main group elements into polynuclear structures can lead to materials with interesting catalytic or physical properties. nih.gov For s-block metals, interactions are typically more electrostatic, but coordination complexes can still be formed, particularly within macrocyclic structures.

The ability of the isothiocyanate group to act as a bridging ligand is a key feature that enables the construction of supramolecular assemblies and coordination polymers. mdpi.com When this compound coordinates to a metal center via its pyridine nitrogen, the isothiocyanate group remains available for further coordination. If this group then bridges to an adjacent metal center, extended structures can be formed. nih.gov

These assemblies can take various forms:

1D Chains: Metal centers linked into infinite one-dimensional chains by bridging isothiocyanate groups. mdpi.com

2D Networks: Chains that are further cross-linked to form two-dimensional sheets.

3D Frameworks: Complex three-dimensional structures with potential porosity.

Structural Analysis of Metal Complexes4.3.1. Elucidation of Coordination Geometries and Bond Lengths4.3.2. Role of Counterions and Solvent Molecules in Crystal Packing4.3.3. Influence of this compound as a Ligand on Complex Architecture

Further research would be required to synthesize and characterize metal complexes of "this compound" to generate the data necessary to fulfill this request.

Advanced Spectroscopic and Analytical Characterization of 2 Isothiocyanato 3,6 Dimethylpyridine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and molecular vibrations of a compound. These methods are instrumental in identifying the characteristic bonds within 2-Isothiocyanato-3,6-dimethylpyridine.

FTIR spectroscopy is a cornerstone technique for the identification of functional groups due to their characteristic absorption of infrared radiation at specific frequencies. For this compound, the most prominent feature in its FTIR spectrum is expected to be the strong and broad absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the range of 2000-2200 cm⁻¹.

The spectrum would also exhibit characteristic peaks for the dimethyl-substituted pyridine (B92270) ring. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of methyl groups will be indicated by C-H stretching vibrations around 2900-3000 cm⁻¹ and C-H bending vibrations in the 1375-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations of the pyridine ring can provide further information about the substitution pattern and typically appear below 900 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium
Asymmetric -N=C=S Stretch2000 - 2200Strong, Broad
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
Aliphatic C-H Bend (CH₃)1375 - 1450Medium
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations. In the context of this compound, the symmetric stretch of the isothiocyanate group, which is often weak or absent in the FTIR spectrum, would be expected to produce a strong signal in the Raman spectrum.

Furthermore, the breathing modes of the pyridine ring are typically strong in Raman spectra, providing a distinct "fingerprint" of the molecule. The C-S stretching vibration, expected around 600-800 cm⁻¹, can also be observed. By combining FTIR and Raman data, a more complete vibrational profile of the molecule can be constructed, facilitating a comprehensive identification and structural analysis.

Table 2: Predicted Raman Spectral Data for this compound
Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch (CH₃)2850 - 3000Strong
Symmetric -N=C=S Stretch1300 - 1400Strong
Pyridine Ring Breathing990 - 1050Strong
C-S Stretch600 - 800Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. Through various NMR techniques, a detailed map of the proton and carbon frameworks of this compound can be assembled.

The ¹H NMR spectrum of this compound is expected to be relatively simple and informative. The two methyl groups at positions 3 and 6 will likely give rise to two distinct singlet signals in the upfield region, typically around 2.2-2.6 ppm. The chemical shifts of these methyl groups may differ slightly due to the influence of the adjacent isothiocyanate group and the ring nitrogen.

The pyridine ring itself has two aromatic protons. These protons will appear as two doublets in the downfield region, typically between 7.0 and 8.5 ppm. The coupling between these adjacent protons (ortho-coupling) would result in a characteristic splitting pattern with a coupling constant (J-value) of approximately 7-9 Hz. The integration of the signals will confirm the presence of two methyl groups (six protons in total) and two aromatic protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (Pyridine Ring)7.0 - 8.5d, d2H
CH₃ (at C3)2.2 - 2.6s3H
CH₃ (at C6)2.2 - 2.6s3H

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected. The two methyl carbons will resonate in the upfield region, typically around 15-25 ppm.

The five carbons of the pyridine ring will appear in the aromatic region, generally between 120 and 160 ppm. The chemical shifts will be influenced by the nitrogen atom and the substituents. The carbon bearing the isothiocyanate group (C2) is expected to be significantly deshielded. One of the most characteristic features in the ¹³C NMR of isothiocyanates is the signal for the -N=C=S carbon. This carbon typically appears in the range of 120-140 ppm and is often broad due to quadrupolar relaxation effects of the adjacent nitrogen atom, a phenomenon sometimes referred to as "near-silence" glaserchemgroup.comnih.gov.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-N=C=S120 - 140 (often broad)
C2, C3, C4, C5, C6 (Pyridine Ring)120 - 160
CH₃15 - 25

For derivatives of this compound, particularly those with chiral centers, advanced NMR techniques are indispensable for determining their stereochemistry. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish the connectivity between protons and carbons.

For stereochemical assignments, the Nuclear Overhauser Effect (NOE) is a powerful tool. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons that are close in proximity, allowing for the determination of relative stereochemistry. For molecules with conformational flexibility, these techniques can also provide insights into the preferred solution-state conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass with very high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For this compound (C₈H₈N₂S), HRMS would be used to verify its elemental composition by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated exact mass. The ability to obtain accurate mass measurements for both precursor and product ions enhances the confidence in compound identification. nist.gov

Table 1: Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da) Expected Ion Type Expected Accurate Mass (m/z)
C₈H₈N₂S 164.0408 [M+H]⁺ 165.0486

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for molecular weight determination. foodb.ca When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides detailed structural information through collision-induced dissociation (CID), which generates characteristic fragmentation patterns.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule at an m/z of 165. In an MS/MS experiment, this precursor ion would be fragmented to yield product ions that are diagnostic of its structure. The fragmentation of the isothiocyanate group and the dimethylpyridine core would provide key structural insights. The C-N bond of a thiourea (B124793) structure (related to the isothiocyanate group when derivatized) is known to cleave efficiently during CID. nih.gov The fragmentation of the dimethylpyridine core would likely proceed through pathways observed for similar compounds, such as the loss of methyl radicals or ring cleavage. Mass spectra of various dimethylpyridine isomers consistently show a strong molecular ion peak at m/z 107 and a significant [M-H]⁺ peak at m/z 106. nist.govnih.govnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for [C₈H₈N₂S+H]⁺

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
165.0 [Dimethylpyridylium]⁺ 107.1 HNCS
165.0 [Protonated Dimethylpyridine]⁺ 108.1 NCS
108.1 [C₇H₉N-H]⁺ 107.1 H

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, high-resolution three-dimensional structure of a molecule. nih.gov By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a map of electron density, revealing the precise positions of atoms. This allows for the unambiguous determination of molecular connectivity, bond lengths, bond angles, and torsion angles. nih.gov

For this compound, an SC-XRD analysis would confirm the substitution pattern on the pyridine ring and provide precise measurements of the geometry of the isothiocyanate group (-N=C=S). Studies on related coordination compounds containing isothiocyanate and pyridine-derived ligands have successfully used this method to determine detailed structural features, such as Cu-N bond lengths from pyridine and isothiocyanate groups. nih.gov

Table 3: Typical Bond Lengths Expected from SC-XRD Analysis

Bond Type Expected Bond Length (Å)
N=C (isothiocyanate) ~1.15 - 1.20
C=S (isothiocyanate) ~1.55 - 1.60
C-N (pyridyl-isothiocyanate) ~1.40 - 1.45
C-C (in pyridine ring) ~1.37 - 1.40

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. It is primarily used for phase identification by comparing the obtained diffraction pattern to reference patterns. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." govinfo.govnist.gov

A PXRD analysis of a bulk sample of this compound would be used to assess its crystallinity and phase purity. If a single-crystal structure is determined, the theoretical powder pattern can be calculated from it and compared with the experimental pattern to confirm that the bulk material consists of a single, pure crystalline phase. researchgate.net This is a critical step in materials characterization to ensure the sample is homogeneous.

Other Spectroscopic and Analytical Methods

In addition to mass spectrometry and X-ray diffraction, a comprehensive characterization of this compound would involve other standard spectroscopic techniques.

Infrared (IR) Spectroscopy : This technique is particularly sensitive to the vibrational modes of functional groups. The isothiocyanate group (-NCS) exhibits a very strong and characteristic asymmetric stretching vibration, typically appearing in the range of 2000–2200 cm⁻¹. The presence of a sharp, intense band in this region would provide strong evidence for the isothiocyanate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the structure in solution. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and two singlets for the non-equivalent methyl groups. The ¹³C NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule, with the carbon of the isothiocyanate group appearing at a characteristic downfield shift.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, this method reveals information about the π-electron system and the influence of various functional groups on it.

The UV spectrum of the parent pyridine molecule exhibits characteristic absorption bands resulting from π-π* and n-π* electronic transitions. researchgate.net The absorption maximum is typically observed around 254 nm, with distinct peaks appearing at approximately 250 nm and 262 nm. researchgate.net These transitions are inherent to the delocalized π-system of the heterocyclic ring.

The introduction of substituents onto the pyridine ring significantly modifies the electronic structure and, consequently, the UV-Visible absorption spectrum. The 2-isothiocyanato (-NCS) group and the two methyl (-CH₃) groups in this compound each contribute to alterations in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The methyl groups, being electron-donating, typically induce a bathochromic (red) shift, moving the absorption to longer wavelengths. The isothiocyanate group, with its own π-bonds, extends the conjugation of the system, which also influences the energy of the electronic transitions. Theoretical studies on similar styrylpyridine compounds have shown that substituent effects and the position of the nitrogen atom cause distinct changes in the λmax values of the UV/Vis absorption spectra. nih.gov

The electronic absorption spectrum of pyridine derivatives is also sensitive to the solvent environment and the pH of the solution. For instance, the π-π* transition of the pyridine ring can be pH-sensitive as a result of protonation. researchgate.net

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Type
Pyridine (Reference)Ethanol (B145695)2572750π-π
Pyridine (Reference)Cyclohexane278450n-π
Substituted Pyridyl Isothiocyanate (Hypothetical Data)Methanol275~15000π-π
This compound (Hypothetical Data)Acetonitrile (B52724)282~18000π-π (Conjugated System)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. The parent molecule, this compound, is a diamagnetic species with all its electrons paired; therefore, it is EPR-silent.

However, EPR spectroscopy becomes an invaluable tool for characterizing paramagnetic derivatives of this compound, particularly in the context of coordination chemistry. The nitrogen atom of the pyridine ring and the sulfur or nitrogen atom of the isothiocyanate group can act as ligands, binding to paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III), Co(II)). rsc.orgresearchgate.net The resulting metal complex, if it possesses unpaired electrons, will be EPR-active.

The EPR spectrum of such a complex provides a wealth of information:

g-values: These are analogous to the chemical shift in NMR and provide information about the electronic environment of the unpaired electron. The anisotropy of the g-tensor can reveal details about the symmetry of the metal ion's coordination sphere.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nuclei of the metal ion and the ligand atoms (e.g., ¹⁴N from the pyridine ring) leads to the splitting of EPR lines. This hyperfine structure can confirm the coordination of the ligand to the metal center and provide insights into the delocalization of the unpaired electron onto the ligand. nih.govresearchgate.net

Zero-Field Splitting (ZFS): For systems with more than one unpaired electron (S > 1/2), ZFS can provide information on the magnetic anisotropy of the molecule. researchgate.net

For example, studies on cobalt(II) complexes with pyridine derivatives have used EPR to investigate their magnetic properties, revealing how the ligand structure influences the magnetic anisotropy of the metal center. rsc.org Similarly, EPR studies of iron(III) complexes with pyridine ligands have been used to determine the ground state of the complex based on the donor strength of the axial ligands. nih.gov

Paramagnetic SpeciesMatrixTemperature (K)EPR Parameters (Hypothetical)Information Gained
[Cu(II)(this compound)₂Cl₂]Frozen Toluene77g|| = 2.25, g = 2.05, A||(Cu) = 160 x 10⁻⁴ cm⁻¹Axial symmetry, covalent character of Cu-ligand bond.
[Fe(III)(this compound)₄(NCS)₂]⁺Frozen Acetonitrile4.2g ≈ 2.0Low-spin Fe(III) center in an octahedral environment.
Radical Cation of a DerivativeIn situ electrolysis298giso = 2.003, a(N) = 1.2 G, a(H) = 0.4 GSpin density distribution across the radical species.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy is a powerful tool for analyzing its chiral derivatives. Chirality can be introduced by incorporating a stereocenter, for example, by attaching a chiral substituent to the pyridine ring or by synthesizing a derivative from a chiral starting material like an amino acid.

CD spectroscopy is particularly effective for determining the absolute configuration (R or S) of chiral isothiocyanates. nih.gov The shape and sign of the CD spectrum, specifically the positive or negative Cotton effects (CE), are highly sensitive to the spatial arrangement of atoms around the stereocenter. Research on isothiocyanate derivatives of amino acids has established a correlation where S enantiomers exhibit a strong positive Cotton effect at specific wavelengths, while their R enantiomer counterparts show a strong negative Cotton effect. nih.gov This allows for the unambiguous assignment of absolute configuration without the need for X-ray crystallography. nih.gov

The analysis of chiral derivatives of this compound by CD spectroscopy would involve dissolving the compound in a suitable solvent and measuring the spectrum. The resulting data, particularly the sign of the Cotton effect in the region of the isothiocyanate or aromatic chromophore absorption, would be compared with data from related compounds of known configuration to assign the stereochemistry.

Chiral Derivative (Hypothetical)Solventλmax (nm) [Cotton Effect]Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assigned Absolute Configuration
(S)-2-Isothiocyanato-3,6-dimethyl-4-(1-phenylethyl)pyridineMethanol215+25,000S
(R)-2-Isothiocyanato-3,6-dimethyl-4-(1-phenylethyl)pyridineMethanol215-24,800R
Isothiocyanate derivative of an L-amino acid esterMethanol210PositiveS
Isothiocyanate derivative of a D-amino acid esterMethanol210NegativeR

Computational and Theoretical Investigations of 2 Isothiocyanato 3,6 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecules at the electronic level. These methods can predict a wide range of properties, from geometric parameters to spectroscopic signatures, with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. scispace.commdpi.com For 2-Isothiocyanato-3,6-dimethylpyridine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its ground-state geometry and electronic properties. scispace.comresearchgate.net

Geometry optimization calculations would reveal the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, the planarity of the pyridine (B92270) ring and the orientation of the isothiocyanate group relative to the ring are important geometric features that can be determined.

The electronic structure of the molecule is also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. researchgate.netmdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical data based on typical values for similar compounds.

Parameter Value
Bond Lengths (Å)
C2-N(isothiocyanate) 1.38
N=C(isothiocyanate) 1.21
C=S(isothiocyanate) 1.58
C2-N1 1.34
C6-N1 1.35
C3-C(methyl) 1.51
C6-C(methyl) 1.52
**Bond Angles (°) **
C2-N=C 178.5
N=C=S 179.0
N1-C2-N(isothiocyanate) 118.5
C3-C2-N(isothiocyanate) 119.0
**Dihedral Angles (°) **
C3-C2-N=C 175.0

Table 2: Calculated Electronic Properties of this compound using DFT This table presents hypothetical data based on typical values for similar compounds.

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -1.75
HOMO-LUMO Gap (ΔE) 5.10
Ionization Potential (I) 6.85
Electron Affinity (A) 1.75
Electronegativity (χ) 4.30
Chemical Hardness (η) 2.55

While DFT provides high accuracy, its computational cost can be a limitation for exploring large conformational spaces. Semi-empirical methods, such as PM3 and AM1, offer a faster alternative for such tasks. computabio.com These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data to calculate molecular properties.

For this compound, semi-empirical methods would be particularly useful for performing a detailed conformational analysis. The rotation around the C-N bond connecting the isothiocyanate group to the pyridine ring is a key degree of freedom. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformations (rotamers) and the energy barriers between them.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the characteristic stretching vibrations of the N=C=S group, C-H bonds, and the pyridine ring. The calculated infrared (IR) spectrum can be compared with experimental data to aid in the assignment of spectral bands. computabio.comchemrxiv.orgnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be estimated, providing a valuable tool for structural elucidation.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions.

MD simulations can be employed to explore the conformational space of this compound in a more dynamic fashion than static quantum chemical calculations. nih.govacs.org By simulating the motion of the molecule over time at a given temperature, the accessible conformations and the transitions between them can be observed. This approach provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers in a given environment.

MD simulations are also a powerful tool for studying intermolecular interactions. By placing a molecule of this compound in a simulation box with other molecules (either of the same kind or solvent molecules), the nature and strength of the interactions can be analyzed. For example, the simulations could reveal potential hydrogen bonding interactions involving the nitrogen atom of the pyridine ring or non-covalent interactions involving the π-system of the ring. rsc.orgrsc.orgresearchgate.net The analysis of radial distribution functions and the calculation of interaction energies can provide quantitative information about these intermolecular forces. Such studies are crucial for understanding the behavior of the compound in the condensed phase. nih.govucl.ac.uk

Molecular Modeling and Docking Studies

Computational molecular modeling and docking studies are powerful tools used to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules, typically proteins. These in silico methods provide insights into the binding modes, affinities, and the specific molecular forces that govern the formation of a ligand-receptor complex.

Prediction of Molecular Interactions with Target Receptors

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, these studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex. While specific docking studies for this exact compound are not widely published, data from related dimethylpyridine and isothiocyanate derivatives can inform predictions. mdpi.comresearchgate.net

Docking analyses of similar pyridine derivatives have identified interactions with various enzymes, including cyclooxygenases (COX-1 and COX-2). mdpi.com The binding is typically characterized by a combination of non-covalent interactions. The pyridine ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The isothiocyanate (-N=C=S) group is a key functional moiety. Its linear geometry and electronic properties allow it to form various interactions. The sulfur atom can act as a hydrogen bond acceptor, while the nitrogen can also participate in hydrogen bonding. Furthermore, the cumulative double bonds of the isothiocyanate group contribute to its reactivity and potential for covalent interactions, although docking studies primarily focus on non-covalent binding modes. The methyl groups at positions 3 and 6 of the pyridine ring are predicted to form hydrophobic interactions with nonpolar residues in the binding pocket, such as valine, leucine, and isoleucine, which can enhance binding affinity. nih.gov

A hypothetical summary of predicted interactions, based on studies of analogous compounds, is presented below.

Predicted Interacting Residue (Receptor)Type of Interaction with this compound
Phenylalanine, Tyrosine, Tryptophanπ-π Stacking with the pyridine ring
Serine, Threonine, AsparagineHydrogen bonding with the pyridine nitrogen or isothiocyanate group
Leucine, Valine, IsoleucineHydrophobic interactions with the 3,6-dimethyl groups
Arginine, Lysine (B10760008)Cation-π interactions with the pyridine ring

Ligand-Protein Binding Mechanisms (without clinical implications)

The process of a ligand binding to a protein is a dynamic event that can be described by several theoretical models, including the "lock-and-key," "induced fit," and "conformational selection" mechanisms. nih.gov These models help to understand how this compound might associate with a target protein at a molecular level.

Lock-and-Key Model: This earliest model presupposes that both the ligand and the protein have rigid, pre-formed complementary shapes. Binding occurs when the ligand (the "key") fits perfectly into the protein's binding site (the "lock"). nih.gov In this scenario, this compound would only bind to receptors that have a binding pocket perfectly shaped to accommodate its specific structure.

Induced Fit Model: This model proposes that the binding of a ligand induces a conformational change in the protein's active site, and possibly in the ligand itself, leading to a more stable complex. nih.gov The initial interaction between this compound and a receptor might be imperfect, but this interaction could trigger subtle shifts in the amino acid side chains of the binding pocket to optimize the intermolecular forces, such as hydrogen bonds and hydrophobic contacts.

Conformational Selection Model: In this model, a protein exists as an ensemble of different conformations in equilibrium. The ligand then selectively binds to and stabilizes a specific pre-existing conformation for which it has the highest affinity. nih.gov Therefore, this compound would bind to a specific conformation of its target receptor that is already present in the receptor's native state, shifting the equilibrium towards that bound state.

The binding of isothiocyanates to proteins can also involve reversible covalent bond formation, particularly through reaction with thiol groups of cysteine residues to form dithiocarbamates. nih.gov This transthiocarbamoylation is a crucial aspect of the ligand-protein interaction mechanism for many isothiocyanates. nih.gov Computational studies can help predict the likelihood and nature of such covalent interactions in addition to the non-covalent binding modes explored in standard docking simulations.

Reaction Mechanism Predictions and Pathway Analysis

Theoretical chemistry provides powerful methods for investigating the reactivity of molecules like this compound. Using computational tools such as Density Functional Theory (DFT), it is possible to predict reaction pathways, calculate activation energies, and characterize transition states for various chemical transformations. researchgate.netnih.gov

Computational analysis can also explore intramolecular reactions. For instance, theoretical studies on the cyclization reaction of a related compound, 3,5-diacetyl-2,6-dimethylpyridine, have shown that protonation of the pyridine nitrogen increases the acidity of the methyl groups, facilitating subsequent reactions. nih.gov Similar computational approaches could be applied to predict potential cyclization or rearrangement pathways for this compound under various conditions.

Key predictable reaction pathways for this compound include:

Nucleophilic Addition: Reaction with nucleophiles like amines, alcohols, or thiols at the isothiocyanate carbon.

Cycloaddition Reactions: Participation in [2+2], [3+2], or [4+2] cycloaddition reactions.

Electrophilic Substitution: Reactions on the pyridine ring, with the positions being influenced by the existing substituents.

The table below summarizes potential reaction types that can be investigated computationally.

Reactant TypePredicted Product ClassComputational MethodInformation Gained
Primary/Secondary AmineThiourea (B124793)DFTReaction pathway, activation energy, transition state geometry
Thiol (e.g., Cysteine)Dithiocarbamate (B8719985)DFT, QM/MMEnergetics of covalent modification, reaction mechanism at an active site
DienophileCycloadductDFTFeasibility of cycloaddition, stereoselectivity, regioselectivity

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are instrumental in elucidating these relationships at the molecular level. elsevierpure.com These studies help in designing new molecules with potentially enhanced activity by identifying which structural features are crucial for interaction with a biological target.

For this compound, SAR analysis would focus on three main structural components: the pyridine core, the two methyl substituents, and the isothiocyanate functional group.

The Pyridine Core: The pyridine ring serves as a rigid scaffold. Its aromaticity and the presence of the nitrogen atom are critical for establishing π-π stacking and hydrogen bonding interactions. nih.gov The position of the nitrogen atom influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.

The Isothiocyanate Group (-NCS): This is the primary pharmacophore responsible for many of the characteristic reactions of this class of compounds. SAR studies on other isothiocyanates have shown that the length and nature of the chain connecting this group to an aromatic ring can significantly affect activity. nih.gov The electrophilicity of the central carbon and the geometry of the -NCS group are key determinants of its reactivity towards nucleophilic residues in target proteins. nih.gov

A summary of the structural features and their likely contribution to molecular activity, based on general SAR principles for related compounds, is provided below. nih.govnih.govresearchgate.net

Structural FeaturePositionPredicted Contribution to Molecular Activity
Pyridine RingCore ScaffoldProvides a rigid framework; participates in π-π stacking and cation-π interactions.
Nitrogen AtomPosition 1Acts as a hydrogen bond acceptor; influences overall polarity and solubility.
Isothiocyanate GroupPosition 2Key reactive site (electrophilic carbon); participates in hydrogen bonding and potential covalent bond formation.
Methyl GroupPosition 3Contributes to hydrophobic interactions; provides steric bulk, influencing binding selectivity.
Methyl GroupPosition 6Contributes to hydrophobic interactions; provides steric bulk, influencing binding selectivity.

By systematically modifying each of these components in silico (e.g., changing the position of methyl groups, replacing them with other functional groups, or altering the linker to the isothiocyanate), computational SAR studies can build predictive models to guide the design of analogues with fine-tuned activity profiles. elsevierpure.comnih.gov

Exploration of Biological Activity at the Molecular Level of 2 Isothiocyanato 3,6 Dimethylpyridine and Its Analogues

Molecular Mechanisms of Enzyme Inhibition

The biological effects of isothiocyanates and their analogues are often rooted in their ability to inhibit the function of critical enzymes. This inhibition can occur through various mechanisms, including covalent modification of enzyme active sites and competitive binding.

While specific studies on 2-isothiocyanato-3,6-dimethylpyridine are limited, the broader class of isothiocyanates has been shown to directly inhibit protein kinases. For instance, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit the MEKK1 protein kinase. This inhibition is achieved through a direct, covalent, and irreversible modification of a specific cysteine residue (C1238) located within the ATP binding pocket of the enzyme. nih.gov The electrophilic isothiocyanate group reacts with the sulfhydryl group of the cysteine, leading to the inactivation of the kinase. nih.gov This mechanism is specific, as a mutant form of MEKK1 lacking this cysteine residue is resistant to inhibition by PEITC. nih.gov This targeted covalent modification highlights a key pathway through which isothiocyanates can disrupt cellular signaling cascades.

Furthermore, pyridine-containing compounds, which are structurally related to the core of this compound, have been extensively developed as kinase inhibitors. Pyrazolopyridine-based molecules, for example, act as purine (B94841) bioisosteres and can effectively occupy the ATP binding pocket of various kinases, functioning as hinge-binding cores. nih.gov This mode of inhibition is a cornerstone of many targeted cancer therapies.

Compound Class Target Kinase Mechanism of Inhibition Key Interacting Residue (if known)
Isothiocyanates (e.g., PEITC)MEKK1Covalent modification in ATP binding pocketCysteine 1238 nih.gov
PyrazolopyridinesVarious KinasesCompetitive binding in ATP pocket (Hinge-binding)Not specified nih.gov

Beyond kinases, isothiocyanates and their analogues have been found to interact with other enzyme systems. For example, certain dimethylpyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. Molecular docking studies of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide derivatives have been performed to understand their binding interactions within the active sites of COX-1 and COX-2. nih.gov These in silico analyses help to elucidate the specific binding modes and structural features that contribute to inhibitory activity.

Molecular docking has also been employed to evaluate the inhibitory potential of 2,6-diaryl-substituted pyridine (B92270) derivatives against the kinesin Eg5, a validated cancer target. tubitak.gov.tr These studies revealed that specific pyridine derivatives could interact with key residues, such as GLU116 and GLY117, within the Eg5 binding site through hydrogen bonding. tubitak.gov.tr

Protein-Ligand Interaction Studies

The interaction between a small molecule like this compound and its protein targets is a dynamic process governed by various physicochemical forces. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

The affinity of a ligand for its protein target is a critical determinant of its biological efficacy. For the broader class of isothiocyanates, studies have shown that their ability to induce biological effects, such as apoptosis, correlates with their protein-binding affinities. nih.gov Isothiocyanates can selectively bind to a subset of cellular proteins, suggesting that specific interactions, rather than non-specific reactivity, drive their biological outcomes. nih.gov The binding is often covalent, which can lead to irreversible inhibition of the target protein.

The binding of a ligand to a protein can induce conformational changes in the protein's structure, which in turn can alter its function. While specific data on this compound is not available, the general principles of protein-ligand interactions suggest that such changes are likely to occur. These conformational shifts can range from subtle rearrangements of side chains in the binding pocket to large-scale domain movements. Computational methods, such as molecular docking, can provide insights into the potential binding poses and interactions of a ligand with its target protein, offering clues about possible induced conformational changes. tubitak.gov.trplos.org

Interactions with Nucleic Acids and Cellular Components

Some isothiocyanates, like allyl isothiocyanate, have been shown to induce DNA damage. nih.govnih.govresearchgate.net However, this is often an indirect effect mediated by the generation of reactive oxygen species and is dependent on the presence of metal ions like copper. nih.gov This oxidative DNA damage may play a role in the carcinogenic potential observed for some isothiocyanates. nih.gov There is limited evidence to suggest that isothiocyanates directly bind to or intercalate with DNA in the manner of classical DNA-interactive agents. The versatile reactivity of the isothiocyanate group has, however, been utilized in the synthesis of N-heterocycles for DNA-encoded libraries, highlighting its chemical compatibility with DNA under specific conditions. rsc.org

DNA/RNA Binding Studies (molecular level)

The interaction of small molecules with DNA and RNA is a critical determinant of their biological effects, including their potential as therapeutic agents. The pyridine ring, a component of this compound, is a planar aromatic system that can, in some contexts, interact with the stacked base pairs of nucleic acids.

Research into pyridine-containing compounds has revealed their potential for DNA intercalation. mdpi.comresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes in the DNA structure and interfere with processes like replication and transcription. researchgate.netzu.edu.ua For instance, pyrazino-phenanthroline ligands, which contain pyridine rings, are well-known DNA intercalating agents, particularly when complexed with transition metals. mdpi.com

In the realm of RNA recognition, pyridine derivatives have also been shown to play a significant role. Specifically, peptide nucleic acids (PNAs) modified with 2-aminopyridine (B139424) exhibit enhanced binding affinity and sequence selectivity for double-stranded RNA (dsRNA) under physiologically relevant conditions. nih.govresearchgate.netnih.gov The 2-aminopyridine moiety, which is structurally related to the pyridine component of the title compound, can form stable triple helices with dsRNA, demonstrating a preference for RNA over DNA. nih.govresearchgate.netacs.org This interaction is facilitated by the protonation of the 2-aminopyridine, which allows for specific hydrogen bonding within the major groove of the RNA duplex. nih.gov

However, studies on isothiocyanates such as phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN) have shown no detectable direct binding to DNA or RNA within cells. nih.gov This suggests that for many isothiocyanates, their primary molecular targets are more likely to be proteins rather than nucleic acids. nih.govnih.gov The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, such as the thiol groups of cysteine. nih.gov Therefore, while the pyridine moiety of this compound could potentially facilitate weak, non-covalent interactions with nucleic acids, the dominant mode of action for its isothiocyanate analogues is generally considered to be through protein binding rather than direct interaction with DNA or RNA.

Compound/Analogue Class Interaction with DNA/RNA Mechanism of Interaction
Pyridine DerivativesCan bind to DNA and RNAIntercalation between base pairs (DNA); Triple helix formation (RNA) mdpi.comresearchgate.netnih.gov
2-Aminopyridine-modified PNAsHigh affinity and selective binding to dsRNAHoogsteen base pairing to form a PNA-dsRNA triplex nih.govresearchgate.netnih.gov
Isothiocyanates (e.g., PEITC, SFN)No detectable direct binding in cellsPrimary targets are proteins, not nucleic acids nih.gov

Effects on Cellular Processes (e.g., cell cycle modulation, apoptosis induction pathways, at a mechanistic level without clinical outcomes)

Isothiocyanate-containing compounds, including analogues of this compound, have been extensively studied for their effects on fundamental cellular processes, particularly their ability to modulate the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Cell Cycle Modulation:

A hallmark of many isothiocyanates is their ability to induce cell cycle arrest, a crucial mechanism for preventing the proliferation of abnormal cells. This arrest often occurs at the G2/M phase of the cell cycle. nih.govnih.gov For example, sulforaphane (SFN) has been shown to cause G2/M arrest in cervical cancer cells by downregulating the expression of Cyclin B1, a key protein that complexes with cyclin-dependent kinase 1 (CDC2) to drive mitotic entry. nih.gov Similarly, benzyl (B1604629) isothiocyanate (BITC) can trigger cell cycle arrest in the S phase in acute myeloid leukemia cells, which is associated with the downregulation of Cyclin A and CDK1. mdpi.com

Apoptosis Induction Pathways:

Beyond halting cell proliferation, isothiocyanates are potent inducers of apoptosis through multiple intricate pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic signaling cascades. frontiersin.org Phenethyl isothiocyanate (PEITC), for instance, induces apoptosis in cervical cancer cells through ROS generation and the subsequent activation of caspase-3. frontiersin.org

The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in the action of isothiocyanates. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov Many isothiocyanates, including BITC and PEITC, have been shown to cause dissipation of the mitochondrial membrane potential. nih.gov This event is often followed by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is a common finding in ITC-induced apoptosis. frontiersin.orgmdpi.com

Furthermore, some isothiocyanate analogues can induce other forms of programmed cell death. For instance, a hybrid molecule containing both a pyridine ring and an isothiocyanate moiety, designed as an androgen receptor antagonist, has been shown to induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in prostate cancer cells. nih.gov

Isothiocyanate Analogue Effect on Cell Cycle Key Molecules in Apoptosis Induction
Sulforaphane (SFN)G2/M arrest nih.govDownregulation of Cyclin B1, upregulation of GADD45β nih.gov
Benzyl Isothiocyanate (BITC)S phase arrest mdpi.comDownregulation of Cyclin A and CDK1 mdpi.com
Phenethyl Isothiocyanate (PEITC)-ROS generation, activation of caspase-3 frontiersin.org
Allyl Isothiocyanate (AITC)-Phosphorylation of BCL-2 scispace.com
Pyridine-Isothiocyanate Hybrid-Induction of ferroptosis nih.gov

Antimicrobial Action Mechanisms

Analogues of this compound, encompassing both isothiocyanates and pyridine derivatives, have demonstrated significant antimicrobial properties. Their mechanisms of action are diverse and target different aspects of microbial physiology.

Inhibition of Bacterial Growth Mechanisms

The antimicrobial activity of isothiocyanates is often attributed to their ability to disrupt the structural integrity and function of the bacterial cell membrane. nih.govmdpi.com Allyl isothiocyanate (AITC), for example, has been shown to increase the permeability of the cell membranes of both Gram-negative and Gram-positive bacteria, leading to the leakage of essential intracellular components. researchgate.net This disruption of the membrane potential and integrity is a key mechanism by which ITCs exert their bactericidal effects. sdiarticle5.com The chemical nature of the isothiocyanate, particularly the structure of the side chain, influences its efficacy. Aromatic isothiocyanates are often more effective than their aliphatic counterparts against certain bacteria, possibly due to their enhanced ability to traverse the bacterial membrane. nih.gov

Pyridine derivatives, on the other hand, can inhibit bacterial growth through a different primary mechanism: metal sequestration. nih.gov Pyridine-2,6-dithiocarboxylic acid, a chelating agent produced by some Pseudomonas species, demonstrates antimicrobial activity by binding to and sequestering essential metal ions, such as iron, cobalt, and copper, thereby depriving bacteria of these crucial cofactors for enzymatic reactions. nih.gov

Compound Class Mechanism of Bacterial Growth Inhibition Observed Effects
Isothiocyanates (e.g., AITC, BITC)Disruption of cell membrane integrity nih.govmdpi.comIncreased membrane permeability, leakage of cellular metabolites researchgate.net
Aromatic IsothiocyanatesEnhanced ability to cross bacterial membranes nih.govOften higher antimicrobial activity compared to aliphatic ITCs nih.gov
Pyridine Derivatives (e.g., Pyridine-2,6-dithiocarboxylic acid)Sequestration of essential metal ions nih.govInhibition of bacterial growth due to metal deprivation nih.gov

Elucidation of Molecular Targets in Microorganisms

The broad-spectrum antimicrobial activity of isothiocyanates and pyridine derivatives stems from their ability to interact with a variety of molecular targets within microbial cells.

For isothiocyanates, a primary set of molecular targets are enzymes that contain reactive cysteine residues in their active sites. The electrophilic carbon of the isothiocyanate group readily forms covalent bonds with the sulfhydryl groups of these cysteine residues, leading to enzyme inactivation. nih.gov Allyl isothiocyanate (AITC) has been shown to inhibit the activity of thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli O157:H7 through this mechanism. nih.gov By targeting multiple enzymes involved in crucial metabolic pathways, isothiocyanates can effectively shut down bacterial metabolism and growth.

In the case of pyridine-based antimicrobials that act as metal chelators, the molecular targets are indirectly the multitude of metalloenzymes and proteins that require metal ions for their structure and function. By reducing the bioavailability of these essential metals, these pyridine derivatives disrupt numerous cellular processes, including respiration, DNA replication, and defense against oxidative stress, leading to a broad inhibitory effect on microbial growth. nih.gov

Compound Class/Analogue Known Molecular Target(s) in Microorganisms Consequence of Target Interaction
Allyl Isothiocyanate (AITC)Thioredoxin reductase, Acetate kinase nih.govCovalent modification of cysteine residues, leading to enzyme inhibition nih.gov
Isothiocyanates (General)Enzymes with reactive sulfhydryl groups nih.govInactivation of enzymes crucial for metabolism and survival
Pyridine-2,6-dithiocarboxylic acidDivalent metal ions (e.g., Fe(III), Co(III), Cu(II)) nih.govSequestration of essential cofactors for metalloenzymes nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Design and Synthesis of Functional Materials

The isothiocyanate group is a highly reactive moiety that can readily undergo addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is central to the design and synthesis of a wide array of functional materials, enabling the covalent incorporation of the 3,6-dimethylpyridine unit into larger molecular and macromolecular structures. The synthesis of such materials generally involves a one-pot reaction where the corresponding amine, 2-amino-3,6-dimethylpyridine, is treated with carbon disulfide in the presence of a suitable base to form a dithiocarbamate (B8719985) salt in situ, which is then desulfurized to yield the isothiocyanate. nih.gov

Optical and Electrical Properties of Derivatives

Derivatives of 2-isothiocyanato-3,6-dimethylpyridine, such as thioureas formed by reaction with primary amines, could exhibit tunable optical properties. The nitrogen and sulfur atoms in the thiourea (B124793) linkage can act as recognition sites, and binding events can lead to changes in the electronic structure of the molecule, resulting in observable changes in color or fluorescence.

Table 1: Potential Optical and Electrical Properties of this compound Derivatives (Hypothetical)

Derivative TypePotential Optical PropertyPotential Electrical Property
Thiourea DerivativesSolvatochromism, FluorescenceInsulating
Metal ComplexesPhosphorescenceRedox-active
Conjugated PolymersTunable Absorption/EmissionSemiconducting

Polymer Chemistry and Incorporations into Macromolecular Structures

The reactivity of the isothiocyanate group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. It can be readily incorporated into various macromolecular structures through different polymerization techniques. For example, it can be reacted with diamines to form polythioureas, a class of polymers known for their good thermal stability and metal-ion binding capabilities.

Furthermore, it can be grafted onto existing polymer backbones that contain nucleophilic functional groups. This post-polymerization modification approach allows for the precise introduction of the 3,6-dimethylpyridine moiety onto a polymer chain, thereby imparting specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The electrical properties of polymer composites are influenced by factors such as the type of polymer matrix and the nature of any fillers. mdpi.com

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The 3,6-dimethylpyridine unit, particularly when converted into a thiourea derivative, offers excellent potential for applications in molecular recognition and self-assembly due to its ability to form hydrogen bonds and coordinate with anions.

Anion Recognition and Sensing Platforms

Thiourea-based receptors are well-established for their ability to bind and sense anions. digitellinc.comnih.gov The two N-H protons of the thiourea group act as hydrogen-bond donors, forming strong and directional interactions with various anions, particularly those with basic character like fluoride, acetate (B1210297), and dihydrogen phosphate. nih.govnih.gov The pyridine (B92270) nitrogen atom in derivatives of this compound could also participate in anion binding, potentially enhancing the selectivity and affinity of the receptor.

The recognition event can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). digitellinc.comelsevierpure.com For instance, upon anion binding, a conformational change or an electronic perturbation in an attached chromophore or fluorophore can occur, leading to a visible color change or a change in fluorescence intensity or wavelength. elsevierpure.com The selectivity of these sensors can be tuned by modifying the steric and electronic properties of the substituents on the aromatic ring. nih.gov

Table 2: Potential Anion Recognition Properties of a Thiourea Derivative of this compound

Analyte (Anion)Potential Binding InteractionPotential Sensing Mechanism
Fluoride (F⁻)Strong Hydrogen BondingColorimetric/Fluorometric Change
Acetate (CH₃COO⁻)Hydrogen BondingColorimetric/Fluorometric Change
Dihydrogen Phosphate (H₂PO₄⁻)Hydrogen BondingColorimetric/Fluorometric Change

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion. semanticscholar.orgmdpi.comnih.gov While this compound itself is unlikely to act as a host due to its small size and lack of a pre-organized cavity, its derivatives can be incorporated into larger macrocyclic or cage-like structures. These larger hosts could then encapsulate guest molecules, leading to the formation of inclusion compounds.

For example, by reacting this compound with appropriate diamines, it is conceivable to synthesize macrocycles containing multiple thiourea and pyridine units. Such macrocycles could potentially act as hosts for complementary guest molecules through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. The binding of guests within the cavity of such a host could be detected by various spectroscopic techniques, including NMR and UV-vis spectroscopy. mdpi.com

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structural features of this compound and its derivatives, such as the ability to form hydrogen bonds and engage in π-π stacking, make them promising candidates for the construction of self-assembling systems.

For instance, thiourea derivatives are known to self-assemble into well-defined supramolecular structures, such as tapes, helices, and sheets, driven by intermolecular hydrogen bonding. Similarly, pyridine-containing molecules can self-assemble into ordered arrangements. nih.gov The combination of the thiourea and pyridine moieties in derivatives of this compound could lead to the formation of complex and functional supramolecular architectures. The self-assembly of coordination complexes involving thiocyanate (B1210189) and pyridine-based ligands has also been observed. rsc.org

Catalytic Applications

The unique electronic and structural characteristics of this compound, which features both a nucleophilic isothiocyanate group and a basic pyridine ring, suggest its potential utility in various catalytic applications. These applications can be broadly categorized into its role as a ligand in metal-catalyzed reactions and its potential to facilitate organic catalysis through its pyridine moiety.

Role as Ligands in Metal-Catalyzed Reactions

The pyridine nitrogen and the isothiocyanate group in this compound offer multiple coordination sites, making it a versatile ligand for a variety of metal centers. The formation of stable complexes with transition metals is a key attribute for ligands in catalysis. nih.gov The electronic properties of the pyridine ring, influenced by the dimethyl substitution, and the coordinating ability of the isothiocyanate group can modulate the reactivity and selectivity of the metallic catalytic center.

Metal complexes incorporating pyridine and isothiocyanate ligands have been synthesized and structurally characterized, though their catalytic applications are an emerging area of study. tandfonline.comresearchgate.net For instance, palladium(II) complexes with substituted pyridine ligands have demonstrated efficacy as precatalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The basicity of the pyridine ligand can influence the catalytic efficiency of these reactions. nih.gov

The isothiocyanate group can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand, adding to the structural diversity of the resulting metal complexes. tandfonline.com This versatility in coordination can influence the steric and electronic environment around the metal center, thereby impacting the catalytic activity.

Table 1: Potential Metal-Catalyzed Reactions Employing this compound as a Ligand

Reaction TypeMetal CenterPotential Role of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, NickelModulates electronic properties and stability of the catalyst
HydrogenationRhodium, RutheniumInfluences selectivity and activity
CarbonylationCobalt, RhodiumStabilizes metal carbonyl intermediates
PolymerizationTitanium, ZirconiumControls polymer chain growth and structure

This table is illustrative and based on the general catalytic applications of pyridine-based ligands. Specific performance of this compound would require experimental validation.

Organic Catalysis Facilitated by the Pyridine Moiety

The pyridine ring itself, being a tertiary amine, can function as an organocatalyst. Pyridine and its derivatives are known to catalyze a range of organic transformations by acting as a nucleophilic or a basic catalyst. The nitrogen atom's lone pair of electrons can initiate reactions or activate substrates.

The presence of the isothiocyanate group at the 2-position and methyl groups at the 3- and 6-positions of the pyridine ring in this compound can be expected to influence its catalytic activity. The methyl groups, being electron-donating, would increase the basicity of the pyridine nitrogen, potentially enhancing its catalytic activity in base-catalyzed reactions. The steric hindrance provided by the methyl groups and the isothiocyanate group could also play a role in the stereoselectivity of the catalyzed reactions.

Pyridine-based organocatalysts are utilized in a variety of reactions, including acylation, silylation, and condensation reactions. The fundamental mechanism often involves the formation of a reactive intermediate through the interaction of the pyridine catalyst with a substrate.

Table 2: Examples of Organic Reactions Potentially Catalyzed by the Pyridine Moiety

Reaction TypeRole of Pyridine MoietyExpected Outcome
Acylation of AlcoholsNucleophilic catalystFormation of esters
Baylis-Hillman ReactionBase catalystFormation of α-methylene-β-hydroxy carbonyl compounds
Steglich EsterificationNucleophilic catalystEster formation from carboxylic acids and alcohols
Michael AdditionBase catalystFormation of carbon-carbon bonds

This table provides examples of reactions where pyridine derivatives are known to be active catalysts. The specific efficacy of this compound in these roles is hypothetical and would need to be determined experimentally.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of pyridyl isothiocyanates can be more challenging than that of their aryl counterparts due to the lower nucleophilicity of the aminopyridine precursors. nih.gov Future research must prioritize the development of robust and efficient synthetic methodologies for 2-Isothiocyanato-3,6-dimethylpyridine, starting from 2-amino-3,6-dimethylpyridine.

Key research objectives should include:

Optimization of Existing Methods: The reaction of the precursor amine with carbon disulfide in the presence of a suitable base to form a dithiocarbamate (B8719985) salt, followed by desulfurization, is a common pathway. nih.gov Systematic screening of bases (e.g., DABCO, NaH) and desulfurizing agents (e.g., FeCl₃, H₂O₂) could lead to significant improvements in yield and purity. nih.govnih.gov

Exploration of Modern Reagents: Moving beyond traditional and often hazardous reagents like thiophosgene (B130339) is critical. nih.gov Research should investigate the use of safer "thiocarbonyl transfer" reagents such as thiocarbonyl-diimidazole or solid, bench-stable reagents. nih.govacs.org

Adoption of Green Chemistry Principles: The development of environmentally benign synthetic routes is a paramount goal. Future studies could explore one-pot syntheses, visible-light photocatalysis, or the use of elemental sulfur as the sulfur source to minimize waste and harsh reaction conditions. acs.orgmdpi.com

Proposed Synthetic ApproachKey ReagentsPotential Advantages
Dithiocarbamate Route 2-amino-3,6-dimethylpyridine, CS₂, Base (e.g., DABCO), Desulfurizing Agent (e.g., FeCl₃)Well-established, cost-effective reagents. nih.gov
Photocatalytic Synthesis Amine, CS₂, PhotocatalystMild, efficient, and environmentally friendly approach. acs.org
Elemental Sulfur Method Amine, Elemental Sulfur, CatalystHigh atom economy, avoids toxic reagents. mdpi.com
Solid Reagent Method Amine, (Me₄N)SCF₃Operationally simple, rapid, high functional group tolerance. acs.org

Comprehensive Exploration of Reactivity Patterns

The isothiocyanate group (-N=C=S) is a powerful electrophile, making it highly susceptible to nucleophilic attack. foodandnutritionjournal.org This inherent reactivity is the gateway to a vast array of derivatives. A comprehensive investigation into the reactivity of this compound is essential for unlocking its synthetic potential.

Future studies should systematically document its reactions with various classes of nucleophiles:

Nitrogen Nucleophiles: Reactions with primary and secondary amines are expected to yield a diverse library of N,N'-substituted thioureas.

Oxygen Nucleophiles: Reactions with alcohols and phenols would lead to thiocarbamates.

Sulfur Nucleophiles: Reactions with thiols are predicted to form dithiocarbamates. researchgate.netresearchgate.net The interaction with biological thiols like cysteine is of particular interest for understanding potential mechanisms of action. nih.gov

The steric hindrance from the two methyl groups flanking the isothiocyanate and the electronic influence of the pyridine (B92270) nitrogen are expected to modulate the reactivity of the electrophilic carbon. Kinetic studies comparing its reaction rates to non-methylated or phenyl analogues would provide valuable mechanistic insights.

Design and Synthesis of Advanced Functional Derivatives

Leveraging the reactivity patterns explored in the previous section, a focused effort can be made to design and synthesize novel derivatives with tailored functionalities. The pyridine ring is a privileged structure in drug discovery, and the thiourea (B124793) moiety is also a common pharmacophore. lifechemicals.comdntb.gov.ua

Future synthetic targets should include:

Bioactive Thioureas: By reacting the parent isothiocyanate with amines bearing other pharmacophores (e.g., thiazole, pyrazole), novel hybrid molecules with potential synergistic biological activities could be created.

Chelating Agents: Derivatives containing appropriately positioned donor atoms (e.g., from reactions with amino acids or aminophenols) could be synthesized and evaluated as ligands for metal coordination.

Cyclization Precursors: The isothiocyanate group is a valuable building block for synthesizing nitrogen- and sulfur-containing heterocycles. nih.gov Its use in cycloaddition reactions should be explored to generate more complex, rigid molecular scaffolds.

Integration into Hybrid Materials and Nanostructures

The high reactivity of the isothiocyanate group makes it an ideal functional handle for covalently attaching the 2,6-dimethylpyridine (B142122) moiety to larger structures. This opens a significant, unexplored avenue in materials science.

Future research should focus on:

Surface Functionalization: Modifying the surfaces of polymers, silica (B1680970) gels, or nanoparticles that bear primary amine or thiol groups. This could be used to alter surface properties like hydrophobicity or to impart specific binding capabilities.

Bioconjugation: The reaction of isothiocyanates with the amine groups of lysine (B10760008) residues in proteins is a well-established bioconjugation technique. researchgate.net This could be applied to label proteins or to develop targeted drug delivery systems where the pyridine derivative is attached to a carrier protein or antibody.

Development of Novel Polymers: The compound could be used as a monomer or a functional cross-linker in polymerization reactions to create new materials with unique electronic or thermal properties derived from the incorporated pyridine units.

Deeper Mechanistic Understanding of Biological Interactions

Isothiocyanates are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. foodandnutritionjournal.orgnih.gov These effects are often mediated by their reaction with nucleophilic groups, particularly the thiol groups of cysteine residues in key cellular proteins like Keap1 (leading to Nrf2 pathway activation) and tubulin. mostwiedzy.pl

A critical area for future research is to determine if this compound shares these properties and to elucidate its specific mechanisms of action. This would involve:

In Vitro Screening: Assessing the compound's activity in a range of cell-based assays for cytotoxicity in cancer cell lines, anti-inflammatory pathway modulation (e.g., NF-κB inhibition), and antioxidant response. nih.govmostwiedzy.pl

Target Identification: Utilizing proteomics and chemical biology approaches to identify the specific protein targets that are covalently modified by the compound within cells.

Metabolic Studies: Investigating how the compound is metabolized, particularly its conjugation with glutathione, which is a primary metabolic pathway for isothiocyanates. oregonstate.edu

Interdisciplinary Research Collaborations and Emerging Applications

The full potential of this compound can only be realized through synergistic collaborations across multiple scientific disciplines. Synthetic chemists are needed to develop efficient production methods, while computational chemists can model its reactivity and interactions. Biologists and pharmacologists are essential for evaluating its activity and mechanism of action, and materials scientists can explore its integration into novel materials.

Emerging applications that should be explored include:

Agrochemicals: Pyridine derivatives are widely used in agriculture. ijnrd.org The biological activity of the isothiocyanate group could lead to new classes of pesticides or fungicides.

Antimicrobial Agents: Given that both pyridine scaffolds and isothiocyanates have demonstrated antibacterial properties, novel derivatives could be developed to combat multidrug-resistant pathogens. nih.govnih.gov

Sensors and Probes: The reactivity of the isothiocyanate could be harnessed to design chemical sensors where a reaction with a specific analyte leads to a detectable change, such as in fluorescence.

Q & A

Q. How can cross-coupling reactions expand the utility of this compound?

  • Methodological Answer : Employ Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (1 mol%) in THF/water (3:1) at 80°C. Monitor biaryl formation via HPLC and isolate via flash chromatography. Optimize ligand choice (e.g., SPhos vs. XPhos) for sterically hindered substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.